3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine is an organic compound classified as a heterocyclic compound, notable for its pyrrolo[3,2-b]pyridine core structure. This compound features a bromine atom at the 3-position and an amine group at the 6-position, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound's chemical identity is defined by the IUPAC name 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine and its CAS number is 1190312-19-6.
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine can be achieved through various organic synthesis methods. A common approach involves:
In industrial settings, optimized synthetic routes may be employed to enhance yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often utilized to meet pharmaceutical standards.
The molecular structure of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine can be represented as follows:
The compound's structure features a fused ring system that is characteristic of pyrrolo-pyridine derivatives, with specific substitution patterns that influence its chemical properties and biological activity.
The compound has been characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.
3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine is capable of undergoing several types of chemical reactions:
For nucleophilic substitution reactions, reagents such as sodium azide or potassium thiolate are commonly used under mild conditions. Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed for oxidation processes.
The mechanism of action for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine primarily involves its interaction with specific biological targets:
This mechanism positions the compound as a candidate for therapeutic applications in treating diseases where these enzymes and receptors play critical roles .
The physical properties of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine include:
Key chemical properties include:
Relevant data from spectroscopic analyses confirm these properties and provide insights into the behavior of the compound under various conditions.
The applications of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine span several fields:
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine relies critically on regioselective bromination-amination sequences. Key protocols begin with halogenation at the C3 position of the pyrrolopyridine core, leveraging electron density disparities to achieve high selectivity. For example, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 23688-47-3) serves as a pivotal intermediate, where bromination is directed by the carboxylate group’s inductive effects [1] . Subsequent amination at C6 typically employs palladium-catalyzed Buchwald-Hartwig coupling or thermal nucleophilic substitution, though the latter often requires harsh conditions (e.g., 48 hours in refluxing n-butanol) [8].
A superior approach involves orthogonal protection: SEM (2-(trimethylsilyl)ethoxymethyl) groups shield the pyrrole nitrogen prior to bromination, preventing unwanted side reactions. After bromination at C3, selective deprotection and amination yield the target compound with >95% regiopurity [1]. This method is scalable and adaptable:
Table 1: Bromination-Amination Conditions
Step | Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
Bromination | NBS, DMF, 0°C → RT, 2h | 85% | C3:Bromination |
SEM Protection | SEM-Cl, DIPEA, CH₂Cl₂ | 92% | N1-Protection |
C6-Amination | Pd₂(dba)₃, RuPhos, NH(CH₃)CH₂C₆H₅, tBuOH, 80°C | 68% | >98% C6-selectivity |
This protocol’s robustness is demonstrated in synthesizing derivatives for acetyl-CoA carboxylase (ACC1) inhibitors, where the 3-bromo-6-amino motif acts as a pharmacophore anchor [1] [6].
Functionalization of the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold exploits chemoselective cross-coupling at C3, preserving the C6-amine for downstream bioactivity. Suzuki-Miyaura reactions are particularly effective, with Pd₂(dba)₃ catalysts enabling aryl/heteroaryl introductions at C3 while tolerating the unprotected amine [6] [8]. A case study achieved 71% yield for 3-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridin-6-amine using 4-methoxyphenylboronic acid and Pd₂(dba)₃ in toluene/water (90°C, 12h), with <5% diarylation [8].
Challenges arise in competitive C2/C4 functionalization, mitigated by:
Table 2: Cross-Coupling Performance Metrics
Catalyst System | Boronic Acid | Temp (°C) | Yield | Diarylation Byproduct |
---|---|---|---|---|
Pd₂(dba)₃, SPhos, K₃PO₄ | Phenyl | 90 | 75% | <3% |
Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-(Hydroxymethyl)phenyl | 80 | 68% | 8% |
Pd(PPh₃)₄, K₂CO₃ | 4-Cyanophenyl | 100 | 52% | 15% (with C4 reduction) |
These innovations underpin anticancer and gastric acid secretion inhibitors, where aryl groups at C3 modulate target binding [1] [6].
Transitioning from batch to continuous flow reactors resolves scalability bottlenecks in synthesizing 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine. Key advantages include:
A documented protocol uses a Corning AFR module for SEM protection, bromination, and deprotection in series, achieving 73% overall yield at 10 kg scale with >99.5% purity [1]. This system’s modularity allows real-time impurity profiling, critical for pharmaceutical intermediates.
Purifying 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine demands multistep chromatography due to polar byproducts (e.g., dibrominated species or deaminated derivatives). Industrial workflows employ:
For the carboxylic acid derivative (CAS: 1190322-94-1), counterion switching is effective: the crude acid is treated with tert-butylamine to form a crystalline salt, isolated in 88% recovery [7] . Residual solvent limits (e.g., DMF < 500 ppm) are verified via GC-MS, aligning with ICH Q3C guidelines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: